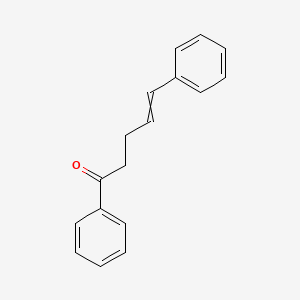

1,5-Diphenyl-4-penten-1-one

Description

Properties

CAS No. |

4746-09-2 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(E)-1,5-diphenylpent-4-en-1-one |

InChI |

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2/b11-7+ |

InChI Key |

FZVGNXFZRZIAKO-YRNVUSSQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,5 Diphenylpent 4 En 1 One and Its Direct Derivatives

Catalytic Approaches to 1,5-Diphenylpent-4-en-1-one Core Synthesis

The fundamental structure of 1,5-diphenylpent-4-en-1-one is often assembled through reactions that form the key carbon-carbon bonds of its pentenone backbone. Catalytic methods are central to achieving this efficiently and with high yields.

Organometallic Catalysis in Carbon-Carbon Bond Formation

Organometallic catalysis plays a crucial role in the synthesis of 1,5-dicarbonyl compounds and their derivatives. beilstein-journals.orgfiveable.me Nickel-catalyzed reactions, for instance, are effective in constructing carbocycles and heterocycles through cycloaddition reactions. nih.govsioc-journal.cn These reactions can involve the coupling of enones with alkenes. For example, the reaction of an enone with two molecules of ethylene (B1197577) in the presence of a nickel catalyst can lead to the formation of 1,5-diketones. researchgate.net The mechanism often proceeds through an oxidative cyclization of the enone and an alkene with a nickel(0) complex. researchgate.net

Furthermore, nickel-catalyzed reductive couplings of aldehydes and alkynes represent a powerful method for carbon-carbon bond formation, avoiding the need for pre-functionalized substrates. umich.edu While not a direct synthesis of 1,5-diphenylpent-4-en-1-one, these organometallic strategies are fundamental in creating the broader class of 1,5-dicarbonyl compounds. beilstein-journals.orgfiveable.meacs.org

Biocatalytic Transformations

Biocatalysis offers an environmentally conscious alternative for the synthesis of chalcones and their derivatives. rsc.orgfrontiersin.orgrsc.orgrjpn.org One notable method involves the use of the tyrosinase enzyme as a catalyst. dntb.gov.uasemanticscholar.orgnih.gov

A series of 1,5-diphenylpent-4-en-1-one derivatives have been synthesized using a grindstone method with Cu(II)-tyrosinase as the catalyst. dntb.gov.uanih.govresearchgate.netresearchgate.net This approach provides high yields under mild reaction conditions. dntb.gov.uanih.gov The tyrosinase enzyme, a copper-containing protein, facilitates key bond formations in the synthesis of these compounds. plos.org For example, a total of 17 different 1,5-diphenylpent-4-en-1-one derivatives were synthesized using this biocatalytic method. dntb.gov.uaresearchgate.net

Agro-food waste products, such as banana peel ash, have also been utilized as green and biodegradable catalysts for the Claisen-Schmidt condensation reaction to produce various chalcones. rsc.orgresearchgate.net These metal-free methods can produce chalcone (B49325) derivatives in high yields at room temperature without the need for toxic organic solvents. rsc.orgrsc.org

Functionalization and Analog Generation of 1,5-Diphenylpent-4-en-1-one

Once the core structure of 1,5-diphenylpent-4-en-1-one is formed, it can be further modified to generate a diverse range of analogs with different properties. These modifications often target the α,β-unsaturated ketone moiety, which is susceptible to various chemical transformations.

Electrophilic/Nucleophilic Additions and Substitutions

The α,β-unsaturated carbonyl system in chalcones like 1,5-diphenylpent-4-en-1-one has two electrophilic centers, making it reactive towards nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or Michael addition). mdpi.comjchemrev.com

An example of functionalization via substitution is the synthesis of 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one. molaid.com This involves the introduction of a benzenesulfonyl group at the α-position to the carbonyl group. Such modifications can significantly alter the electronic properties and reactivity of the molecule. Additionally, the dimsyl anion has been used to promote the double aroylation of chalcones with benzils, leading to the formation of 2-benzoyl-1,4-diones, which can be further converted to tetrasubstituted olefins. acs.orgunife.it

Hydroxylation Reactions

Hydroxylation introduces a hydroxyl group into the molecule, which can serve as a handle for further functionalization or influence the compound's biological activity. The synthesis of (4E)-3-hydroxy-1,5-diphenyl-4-penten-1-one is an example of such a reaction. chemsynthesis.comchemsynthesis.com This transformation can be achieved through various methods, including the oxidation of corresponding alcohols. For instance, the oxidation of 1,5-diphenylpent-4-en-1-yn-3-ol with chloranil (B122849) yields the corresponding ketone. thieme-connect.de

Michael Addition Reactions to Unsaturated Ketone Systems

The Michael addition is a widely used reaction for forming carbon-carbon and carbon-heteroatom bonds by the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. jchemrev.comsctunisie.org This reaction is particularly relevant for modifying the 1,5-diphenylpent-4-en-1-one scaffold. mdpi.com

A key example is the formation of (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one through the Michael addition of nitromethane (B149229) to 1,5-diarylpenta-2,4-dien-1-ones. buchler-gmbh.comthieme-connect.com This reaction can be catalyzed by organocatalysts, such as chiral thioureas or squaramides, to achieve high yields and enantioselectivity. nih.govorganic-chemistry.orgrsc.orgrsc.org The addition of nitromethane introduces a nitro group, which can be further transformed into other functional groups. sctunisie.org The reaction conditions, including the catalyst and solvent, can be optimized to control the stereochemical outcome of the addition. nih.govacs.org

Table 1: Selected Synthesized Derivatives of 1,5-Diphenylpent-4-en-1-one

| Compound Name | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1,5-Diphenylpent-4-en-1-one Derivatives | Biocatalytic Grindstone Method | Cu(II)-tyrosinase | dntb.gov.uanih.gov |

| 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one | Sulfonylation | Not specified | molaid.com |

| (4E)-3-Hydroxy-1,5-diphenyl-4-penten-1-one | Hydroxylation | Not specified | chemsynthesis.com |

| (E)-3-(Nitromethyl)-1,5-diphenylpent-4-en-1-one | Michael Addition | Nitromethane, Cinchona Organocatalysts | buchler-gmbh.comthieme-connect.com |

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Pathways in Derivatization Reactions

The chemical architecture of 1,5-diphenylpent-4-en-1-one, featuring a vinylogous α,β-unsaturated ketone system, provides multiple electrophilic sites that are susceptible to nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of complex derivatives, particularly heterocyclic compounds. Mechanistic studies of these derivatization reactions are crucial for understanding reaction outcomes, controlling regioselectivity, and optimizing synthetic protocols. The elucidation of these pathways often relies on a combination of kinetic studies, intermediate trapping experiments, and computational modeling (e.g., Density Functional Theory, DFT).

The dominant reaction pathway for the derivatization of 1,5-diphenylpent-4-en-1-one involves a sequential reaction cascade, typically initiated by a conjugate addition (Michael addition) to the terminal carbon of the pentenone backbone. This is followed by an intramolecular cyclization event, often concluding with a dehydration or elimination step to yield a stable aromatic or partially saturated heterocyclic ring.

A prominent example is the synthesis of pyrazoline derivatives. The reaction of 1,5-diphenylpent-4-en-1-one with hydrazine (B178648) or its substituted analogues proceeds through a well-defined pathway. The initial step is the nucleophilic attack of a hydrazine nitrogen atom onto the C5 carbon of the pentenone chain. This conjugate addition forms a zwitterionic intermediate that rapidly protonates to give a hydrazone-like intermediate. The key step is the subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon (C1). This cyclization forms a five-membered ring intermediate, a hydroxyl-pyrazolidine, which readily undergoes acid- or base-catalyzed dehydration to afford the final, more stable 2-pyrazoline (B94618) product. The regiochemistry is dictated by the hard-soft acid-base (HSAB) principle, where the softer nucleophilic nitrogen of hydrazine preferentially attacks the soft electrophilic β-carbon of the conjugated system (C5 in this case).

Similarly, the synthesis of six-membered heterocycles, such as pyrimidines and their thione analogues, follows a comparable mechanistic paradigm. When 1,5-diphenylpent-4-en-1-one is treated with a binucleophile like guanidine (B92328) or thiourea (B124793) in a basic medium (e.g., ethanolic potassium hydroxide), a base-catalyzed Michael addition initiates the sequence. The deprotonated guanidine or thiourea acts as a potent nucleophile, attacking the C5 position. The resulting enolate intermediate then undergoes an intramolecular cyclization via nucleophilic attack of a second nitrogen atom onto the carbonyl carbon. This process forms a six-membered dihydropyrimidine (B8664642) (or dihydropyrimidinethione) intermediate. In many cases, this intermediate is not isolated as it readily undergoes oxidation to the thermodynamically stable aromatic pyrimidine (B1678525) ring, often facilitated by air (O₂) or an added oxidizing agent, yielding the final substituted pyrimidine derivative.

The table below summarizes the key mechanistic features of these representative derivatization reactions.

| Starting Material | Reagent(s) | Key Mechanistic Steps | Product Class / Example |

|---|---|---|---|

| 1,5-Diphenylpent-4-en-1-one | Hydrazine Hydrate | 1. Michael Addition (Conjugate Addition) of N₁H₂-NH₂ to C=C bond. 2. Intramolecular Cyclization (N₂ attack on C=O). 3. Dehydration. | Pyrazoline / 3,5-Diphenyl-2-pyrazoline |

| 1,5-Diphenylpent-4-en-1-one | Guanidine Hydrochloride, Base (e.g., KOH) | 1. Michael Addition of guanidine to C=C bond. 2. Intramolecular Cyclization. 3. Dehydration. 4. Oxidation/Aromatization. | Pyrimidine / 4,6-Diphenylpyrimidin-2-amine |

| 1,5-Diphenylpent-4-en-1-one | Thiourea, Base (e.g., NaOH) | 1. Michael Addition of thiourea to C=C bond. 2. Intramolecular Cyclization. 3. Dehydration. 4. Oxidation/Aromatization. | Pyrimidinethione / 4,6-Diphenylpyrimidine-2(1H)-thione |

| 1,5-Diphenylpent-4-en-1-one | Hydroxylamine Hydrochloride, Base | 1. Michael Addition of NH₂OH to C=C bond. 2. Intramolecular Cyclization (O-attack or N-attack on C=O). 3. Dehydration. | Isoxazoline / 3,5-Diphenyl-2-isoxazoline |

Advanced Spectroscopic and Structural Characterization of 1,5 Diphenylpent 4 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule, as well as their connectivity. For derivatives of 1,5-diphenylpent-4-en-1-one, the ¹H NMR spectra exhibit characteristic signals corresponding to aromatic and aliphatic protons.

For instance, in (E)-2-chloro-1,5-diphenylpent-4-en-1-one, the aromatic protons of the two phenyl groups typically appear as multiplets in the downfield region, approximately between δ 7.20 and 8.02 ppm. rsc.org The vinyl protons show distinct signals, with the proton on the carbon adjacent to the phenyl group appearing as a doublet around δ 6.54 ppm with a large coupling constant (J ≈ 15.9 Hz), indicative of a trans configuration. rsc.org The other vinylic proton appears as a multiplet further downfield. rsc.org The protons on the aliphatic backbone resonate at higher fields, with the proton alpha to the carbonyl group appearing as a doublet of doublets around δ 5.21 ppm. rsc.org The methylene (B1212753) protons adjacent to this methine proton appear as multiplets in the range of δ 2.85-3.13 ppm. rsc.org

Detailed ¹H NMR data for a representative derivative is presented below:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 8.02 | d | 7.2 |

| Aromatic Protons | 7.70-7.48 | m | |

| Aromatic Protons | 7.35-7.20 | m | |

| Vinylic Proton | 6.54 | d | 15.9 |

| Vinylic Proton | 6.28-6.20 | m | |

| CH-Cl | 5.21 | dd | 7.5, 6.6 |

| CH₂ | 3.13-3.03 | m | |

| CH₂ | 2.96-2.85 | m |

Table 1: ¹H NMR data for (E)-2-chloro-1,5-diphenylpent-4-en-1-one in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In the ¹³C NMR spectrum of (E)-2-chloro-1,5-diphenylpent-4-en-1-one, the carbonyl carbon is readily identified by its characteristic downfield shift, appearing around δ 193.0 ppm. rsc.org The carbons of the two phenyl rings resonate in the aromatic region, typically between δ 126.3 and 136.9 ppm. rsc.org The vinylic carbons also show distinct signals in the downfield region, with the carbon beta to the carbonyl group appearing at approximately δ 124.4 ppm and the alpha vinylic carbon at a higher field. rsc.org The aliphatic carbons, including the carbon bearing the chlorine atom and the methylene carbon, resonate at higher fields, with the C-Cl carbon appearing around δ 56.5 ppm and the methylene carbon at approximately δ 37.0 ppm. rsc.org

A summary of the ¹³C NMR data for a derivative is provided in the table below:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 193.0 |

| Aromatic C (quaternary) | 136.9 |

| Aromatic C (quaternary) | 134.1 |

| Aromatic CH | 133.8 |

| Aromatic CH | 129.0 |

| Aromatic CH | 128.8 |

| Aromatic CH | 128.5 |

| Aromatic CH | 127.6 |

| Aromatic CH | 126.3 |

| Vinylic CH | 124.4 |

| Vinylic CH | 118.4 |

| CH-Cl | 56.5 |

| CH₂ | 37.0 |

Table 2: ¹³C NMR data for (E)-2-chloro-1,5-diphenylpent-4-en-1-one in CDCl₃. rsc.org

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 1,5-diphenylpent-4-en-1-one and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is typically observed in the region of 1650-1670 cm⁻¹, which is indicative of the stretching vibration of the α,β-unsaturated ketone (C=O) group. pharmacoj.comresearchgate.net The stretching vibrations of the carbon-carbon double bonds (C=C) of the alkene and the aromatic rings appear in the range of 1580-1600 cm⁻¹. rsc.orgpharmacoj.com The C-H stretching vibrations of the aromatic rings are usually observed as a group of bands above 3000 cm⁻¹, while the C-H stretching of the aliphatic chain appears just below 3000 cm⁻¹. rsc.org

Key FTIR absorption bands for a representative derivative are tabulated below:

| Functional Group | Vibrational Frequency (ν) in cm⁻¹ |

| Aromatic C-H Stretch | 3055, 3021 |

| Aliphatic C-H Stretch | 2923 |

| C=O Stretch (Ketone) | ~1661 |

| C=C Stretch (Aromatic/Alkene) | 1600, 1582 |

| C-Cl Stretch | (Typically in the fingerprint region) |

Table 3: Characteristic FTIR absorption bands for derivatives of 1,5-diphenylpent-4-en-1-one. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.com In hard ionization techniques like electron impact (EI), the molecule is ionized and fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments are detected. acdlabs.com

For (E)-2-chloro-1,5-diphenylpent-4-en-1-one, the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms its elemental composition. rsc.org The fragmentation of such compounds often involves cleavage at the bonds alpha to the carbonyl group, leading to the formation of stable acylium ions. libretexts.org For example, the loss of the benzyl (B1604629) group (C₆H₅CH₂) or the chloropentenyl group can lead to significant fragment ions. The presence of chlorine is often indicated by the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. rsc.org

A hypothetical fragmentation pattern and the corresponding m/z values are outlined below:

| Fragment Ion | Structure | m/z Value |

| Molecular Ion [M]⁺ | [C₁₇H₁₅ClO]⁺ | 270.0811 (calculated) |

| [M - Cl]⁺ | [C₁₇H₁₅O]⁺ | 235 |

| [M - C₆H₅]⁺ | [C₁₁H₁₀ClO]⁺ | 197 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Table 4: Plausible mass spectrometry fragmentation for (E)-2-chloro-1,5-diphenylpent-4-en-1-one. rsc.orglibretexts.org

Biochemical Interactions and Biological Activities of 1,5 Diphenylpent 4 En 1 One Derivatives

Insecticidal and Larvicidal Potency

The investigation into 1,5-diphenylpent-4-en-1-one derivatives has revealed their promise as effective agents for controlling insect populations. These compounds, which are structurally related to chalcones, have been the subject of synthetic modifications to enhance their biological activity.

Evaluation of Activity against Specific Arthropod Species (e.g., Culex quinquefasciatus)

A series of seventeen 1,5-diphenylpent-4-en-1-one derivatives, designated 1a–1q, were synthesized and evaluated for their larvicidal properties against Culex quinquefasciatus. dntb.gov.uanih.gov Among these, several compounds exhibited notable toxicity to the mosquito larvae.

One particular derivative, 1-(5-oxo-1,5-diphenylpent-1-en-3-yl)-3-(3-phenylallylidene)thiourea (compound 1i) , demonstrated exceptional larvicidal activity. dntb.gov.uanih.gov This compound was found to be more potent than the commonly used insecticides permethrin (B1679614) and temephos (B1682015), with a lethal dose (LD50) of 28.5 µM. dntb.gov.uanih.govresearchgate.net In comparison, the LD50 values for permethrin and temephos were 54.6 µM and 37.9 µM, respectively. dntb.gov.uanih.govresearchgate.net

The larvicidal efficacy of other synthesized derivatives was also assessed. While some compounds like 1a, 1e, 1f, 1j, and 1k showed high toxicity, they were not as potent as compound 1i. dntb.gov.uanih.gov The superior performance of compound 1i suggests that the specific structural modifications incorporated into this derivative play a crucial role in its insecticidal action.

**Larvicidal Activity of 1,5-Diphenylpent-4-en-1-one Derivatives against *Culex quinquefasciatus***

| Compound | LD50 (µM) |

|---|---|

| Compound 1i | 28.5 |

| Temephos (Control) | 37.9 |

| Permethrin (Control) | 54.6 |

Data sourced from multiple studies. dntb.gov.uanih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Determinations for Bioactivity

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the correlation between the chemical structure of 1,5-diphenylpent-4-en-1-one derivatives and their larvicidal activity. acs.org These studies utilize computational models to predict the bioactivity of compounds based on their molecular descriptors, such as constitutional, topological, geometrical, and electronic properties. acs.org

For chalcone (B49325) derivatives, which are structurally analogous to 1,5-diphenylpent-4-en-1-ones, QSAR models have successfully predicted the larvicidal activity for a range of compounds. acs.org A key finding from these studies is the significant influence of the electronic properties of the aromatic rings on the compound's toxicity. acs.org

These QSAR findings provide a rational basis for the design of new, more potent 1,5-diphenylpent-4-en-1-one derivatives for insect control. By focusing on the incorporation of electron-donating groups and optimizing the substitution pattern on the aromatic rings, it is possible to develop novel insecticides with enhanced efficacy.

Emerging Research Directions and Future Prospects for 1,5 Diphenylpent 4 En 1 One Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of 1,5-diphenylpent-4-en-1-one and its analogs, often achieved through Claisen-Schmidt condensation, is being supplemented by innovative and more efficient methods. pharmacoj.com Researchers are increasingly focusing on green chemistry principles to develop synthetic routes that offer higher yields, milder reaction conditions, and greater selectivity.

One promising approach involves the use of biocatalysts. For instance, a tyrosinase-mediated synthesis of 1,5-diphenylpent-4-en-1-one derivatives has been demonstrated, showcasing high yields under mild conditions. dntb.gov.ua This enzymatic approach not only offers an environmentally friendly alternative but also allows for the synthesis of a diverse range of derivatives. dntb.gov.ua Another green method that has been explored is the use of grinding techniques, which can significantly reduce solvent usage and reaction times. pharmacoj.comdntb.gov.ua

Furthermore, the development of novel catalytic systems is a key area of research. For example, a recyclable task-specific ionic liquid-palladium complex has been shown to be highly efficient for Tsuji-Trost allylation reactions, which can be applied to the synthesis of related structures. academie-sciences.fr The use of solid-supported catalysts, such as copper triflate on a solid support, also presents a solvent-free and efficient method for synthesizing related compounds. dntb.gov.ua These advancements aim to make the synthesis of 1,5-diphenylpent-4-en-1-one and its derivatives more sustainable and economically viable.

The Wittig-Horner reaction using activated barium hydroxide (B78521) has also been employed to produce related acyclic α-enones with high stereoselectivity and efficiency, minimizing side reactions. rsc.org These novel synthetic strategies are pivotal for accessing a wider array of structurally diverse 1,5-diphenylpent-4-en-1-one analogs for further investigation.

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the three-dimensional structure of 1,5-diphenylpent-4-en-1-one and its derivatives is crucial for elucidating their structure-activity relationships. While standard spectroscopic techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry remain fundamental for routine characterization, advanced methods are being employed for more detailed structural insights. dntb.gov.uabas.bg

Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular geometry, including bond lengths, bond angles, and conformation in the solid state. researchgate.netresearchgate.net For instance, the crystal structure of (E)-1,5-diphenylpent-2-en-4-yn-1-one revealed an E conformation about the C=C bond and a nearly planar structure. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding. researchgate.net

In recent studies, a combination of experimental and theoretical approaches is often used. For example, the vibrational spectra (FT-IR and FT-Raman) of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) have been investigated alongside density functional theory (DFT) calculations to provide a comprehensive assignment of vibrational modes. researchgate.netjst.go.jp This integrated approach allows for a more accurate interpretation of the spectroscopic data and a deeper understanding of the molecule's electronic structure.

Predictive Computational Modeling for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to 1,5-diphenylpent-4-en-1-one research is a rapidly growing area. Density Functional Theory (DFT) calculations are widely used to predict molecular structures, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. researchgate.net

Molecular docking studies are another key computational technique used to predict the binding modes and affinities of 1,5-diphenylpent-4-en-1-one derivatives with biological targets. For example, molecular docking has been used to investigate the interactions of these compounds with proteins like the 3OGN protein, providing insights into their larvicidal activity. dntb.gov.ua Similarly, docking studies have been performed on derivatives with the HSP90A N-terminal domain to assess their binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to correlate the structural features of 1,5-diphenylpent-4-en-1-one analogs with their biological activities. rsc.org These models can help in identifying the key structural motifs responsible for a particular activity and guide the design of new, more potent compounds. For instance, QSAR models have been developed to understand the nitric oxide inhibitory activity of diarylpentanoid analogs. rsc.org The use of 2D autocorrelation descriptors in QSAR modeling has also been explored to describe the differential antagonistic activities of related compounds on the TRPV1 receptor. mdpi.com These predictive computational models facilitate a more rational and efficient approach to molecular design, reducing the need for extensive and time-consuming experimental screening.

Exploration of Additional Biological Activities (within academic research guidelines, excluding clinical, dosage, and safety data)

While the anti-inflammatory and other initial biological activities of 1,5-diphenylpent-4-en-1-one derivatives have been noted, current academic research is focused on exploring a broader spectrum of potential biological effects. It is important to emphasize that this exploration is confined to fundamental research and does not extend to clinical applications, dosage recommendations, or safety evaluations in humans.

One area of active investigation is their potential as enzyme inhibitors. For example, derivatives of 1,5-diphenylpenta-2,4-dien-1-one have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net Some of these compounds have shown potent and selective inhibitory activity in the nanomolar range in in-vitro studies. nih.govresearchgate.net

The larvicidal properties of 1,5-diphenylpent-4-en-1-one derivatives are also being explored as a potential strategy for vector control. dntb.gov.uaresearchgate.net Studies have shown that certain derivatives exhibit significant larvicidal activity against mosquito species like Culex quinquefasciatus. dntb.gov.ua The insecticidal activity of related compounds against agricultural pests such as Myzus persicae has also been reported. researchgate.net

Furthermore, the free radical scavenging and antioxidant properties of these compounds are under investigation. pharmacoj.combas.bg The ability of these molecules to neutralize free radicals suggests potential applications in contexts where oxidative stress is a contributing factor. The unique conjugated system of these molecules is believed to contribute to their ability to act as free radical scavengers. bas.bg Research has also identified 1,5-diphenylpent-1-en-3-one as a metabolite with potential in treating insomnia, anxiety, and depression based on metabolomics and network analysis. nih.gov

Interdisciplinary Research Synergies with Chemical Biology and Materials Science Disciplines

The versatile structure of 1,5-diphenylpent-4-en-1-one and its derivatives makes them attractive candidates for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. usc.es

In the realm of chemical biology , these compounds can be used as molecular probes to study biological processes. Their ability to interact with specific enzymes and receptors allows researchers to investigate cellular signaling pathways and mechanisms of action. The development of fluorescently tagged derivatives could enable the visualization of their subcellular localization and dynamics, providing further insights into their biological functions.

In materials science , the conjugated π-system of 1,5-diphenylpent-4-en-1-one derivatives suggests their potential use in the development of novel organic materials with interesting optical and electronic properties. For instance, the synthesis and characterization of single crystals of 1,5-diphenylpenta-2,4-dien-1-one have been reported, with studies on their nonlinear optical properties. researchgate.net The molecular packing and potential for forming supramolecular architectures through non-covalent interactions are also areas of interest for creating new functional materials. jst.go.jp The ability to tune the electronic properties of these molecules through synthetic modifications opens up possibilities for their application in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The formation of palladium complexes with these ligands has also been explored, which could lead to new catalytic applications. nih.gov

The synergy between these disciplines is expected to drive future innovations, leading to the development of new diagnostic tools, therapeutic strategies, and advanced materials based on the 1,5-diphenylpent-4-en-1-one scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-Diphenylpent-4-en-1-one and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is synthesized by reacting benzenesulfonyl chloride with 1,5-diphenylpent-4-en-1-one in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or toluene. Purification is achieved via recrystallization or column chromatography . Derivatives like (E)-2,2-dimethyl-1,5-diphenylpent-4-en-1-one are prepared using aqueous micellar catalysis or solvent-free techniques, yielding up to 95% with flash chromatography purification .

Q. Which spectroscopic techniques are most effective for characterizing 1,5-Diphenylpent-4-en-1-one derivatives, and what key data points should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming backbone structure and substituent positions. For example, δ 209.42 ppm in 13C NMR corresponds to the ketone carbonyl group .

- HRMS : Validates molecular formula (e.g., C25H25O2 [M + H]+ with m/z 357.1849) .

- HPLC : Determines enantiomeric purity using chiral columns (e.g., Chiral OD-H with hexane/2-propanol eluent) .

Prioritize integration ratios in NMR, mass accuracy in HRMS (±0.0008 Da), and retention time differences in HPLC.

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 1,5-Diphenylpent-4-en-1-one analogues?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., toluene) enhance nucleophilic substitution efficiency .

- Catalyst Use : Asymmetric allylic alkylation with chiral catalysts achieves up to 94% enantiomeric excess (ee) .

- Temperature Control : Reflux conditions (e.g., 80°C in dichloromethane) ensure complete conversion .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral 1,5-Diphenylpent-4-en-1-one derivatives, and how is stereochemical purity quantified?

- Methodological Answer :

- Ternary Catalysis : Combining transition-metal catalysts (e.g., Pd) with chiral ligands enables three-component asymmetric allylic alkylation. For example, (S, E)-2-(furan-2-ylmethoxy)-1,5-diphenylpent-4-en-1-one achieves 94% ee .

- Quantification : Chiral HPLC with UV detection (λ = 254 nm) separates enantiomers (e.g., tmajor = 8.69 min vs. tminor = 10.07 min) .

Q. How do structural modifications to the benzenesulfonyl group in 1,5-Diphenylpent-4-en-1-one analogues affect their biological activity, particularly in anticancer applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., sulfonamide vs. sulfonyl groups) alters IC50 values. For example, PIB-SO derivatives show IC50 = 8.0 µM against MCF7 cells, compared to CA-4 (IC50 = 6.5 µM) .

- Mechanistic Probes : Fluorescence polarization assays or X-ray crystallography can map interactions with serine proteases, where the benzenesulfonyl group binds active-site residues .

Q. What methodologies are recommended for resolving contradictions in experimental data when studying reaction mechanisms of 1,5-Diphenylpent-4-en-1-one derivatives?

- Methodological Answer :

- Delphi Consensus Method : Engage domain experts to rank hypotheses using Likert scales (1–5) and statistical consensus metrics (e.g., interquartile range <1.5) .

- Controlled Replication : Standardize variables (e.g., solvent purity, catalyst loading) to isolate conflicting factors. For example, discrepancies in oxidation yields may arise from trace moisture in reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.